molecular formula C12H10FNO B6366099 6-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine CAS No. 1111110-97-4

6-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine

Cat. No.: B6366099
CAS No.: 1111110-97-4
M. Wt: 203.21 g/mol
InChI Key: QTQNOXKSSCDWNT-UHFFFAOYSA-N
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Description

6-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine is an organic compound with the molecular formula C12H10FNO It is a derivative of pyridine, substituted with a fluoro and methyl group on the phenyl ring and a hydroxyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine typically involves the reaction of 2-fluoro-4-methylphenylboronic acid with 2-hydroxypyridine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 6-(2-Fluoro-4-methylphenyl)-2-pyridone.

    Reduction: Formation of 6-(2-Fluoro-4-methylphenyl)-2-aminopyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

6-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylphenol: Similar structure but lacks the pyridine ring.

    2-Fluoro-4-methylaniline: Contains an amino group instead of a hydroxyl group.

    4-Fluorophenol: Lacks the methyl group and pyridine ring.

Uniqueness

6-(2-Fluoro-4-methylphenyl)-2-hydroxypyridine is unique due to the combination of the fluoro and methyl groups on the phenyl ring and the hydroxyl group on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-(2-fluoro-4-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-5-6-9(10(13)7-8)11-3-2-4-12(15)14-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQNOXKSSCDWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682625
Record name 6-(2-Fluoro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-97-4
Record name 6-(2-Fluoro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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